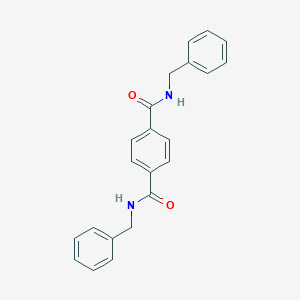

N,N'-dibenzylterephthalamide

Descripción general

Descripción

Synthesis Analysis

N,N'-dibenzylterephthalamide and related compounds have been synthesized and characterized through various chemical methods. The X-ray crystal structures of this compound and its derivatives have been determined, revealing insights into their molecular configurations and interactions. These compounds exhibit classical hydrogen bonds and other weak interactions that contribute to their stability and reactivity (Jones & Jones, 2011).

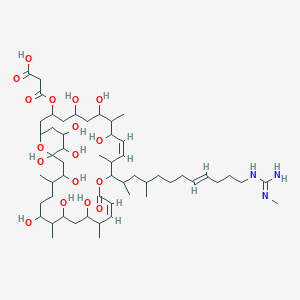

Molecular Structure Analysis

The molecular structure of this compound has been explored using X-ray crystallography, revealing a pattern typical of disubstituted terephthalamides. This compound exhibits inversion symmetry and is linked into chains through classical hydrogen bonds. The detailed analysis of its crystal packing provides insight into the molecular interactions that govern its structure (Jones & Jones, 2011).

Aplicaciones Científicas De Investigación

Crystallography : The crystal structures of N,N'-dibenzylterephthalamide and its derivatives were studied, revealing patterns in disubstituted terephthalamides and how these structures are linked into chains or complex packing arrangements due to various hydrogen and C–H· · ·π interactions (Jones & Jones, 2011).

Supramolecular Chemistry : Naphthalene diimides (NDIs), which are structurally similar to this compound, find application in molecular switching devices, ion-channels, catalysis, and medicinal applications. This review discusses the development of NDIs and their implications in areas like artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

Organic Semiconductors : N,N-bis(4-trifluoromethoxybenzyl)-naphthalene-tetracarboxylic di-imide, structurally similar to this compound, was applied in organic semiconductors for bottom-contact thin-film transistors, showing good performance in terms of mobility, threshold voltage, and current ratio (Kao et al., 2007).

Polymer and Materials Science : The o-nitrobenzyl group, often used in polymer chemistry, shares structural similarities with this compound. Polymers featuring photolabile groups like o-nitrobenzyl have been researched for applications in photodegradable hydrogels, thin film patterning, and bioconjugates (Zhao et al., 2012).

Chemistry of N-Heterocyclic Carbenes : N-Heterocyclic carbenes, an important class of organic compounds, have applications in catalysis, stabilization of reactive fragments, and functional materials. This is relevant as this compound can be a part of such organic compounds (Hopkinson et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-N,4-N-dibenzylbenzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c25-21(23-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(26)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMQGXDKJKYCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935783 | |

| Record name | N~1~,N~4~-Dibenzylbenzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15771-25-2 | |

| Record name | MLS002704219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~4~-Dibenzylbenzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

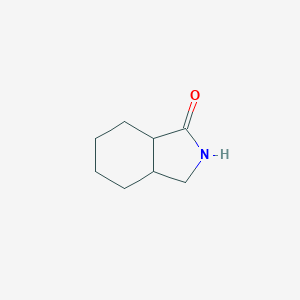

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the crystal structure of N,N'-dibenzylterephthalamide (1) compare to other disubstituted terephthalamides?

A1: this compound (1) exhibits a crystal structure typical of disubstituted terephthalamides. The molecule possesses crystallographic inversion symmetry, meaning it can be superimposed on its mirror image. The packing arrangement involves classical hydrogen bonds between the amide groups (N-H···O) of adjacent molecules. These hydrogen bonds link the molecules into chains that extend parallel to the shortest axis of the crystal lattice [].

Q2: Are there any notable intermolecular interactions observed in the crystal structure of this compound (1)?

A2: Yes, the primary intermolecular interaction in the crystal structure of this compound (1) is hydrogen bonding. Specifically, classical N-H···O hydrogen bonds form between the amide hydrogen of one molecule and the carbonyl oxygen of an adjacent molecule. This interaction contributes to the overall stability and packing arrangement observed in the crystal lattice [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)